REACTION_CXSMILES
|
[CH:1]1([NH:7][S:8]([C:11]2[CH:22]=[C:15]3[C:16]([O:18]C(=O)[NH:20][C:14]3=[CH:13][CH:12]=2)=[O:17])(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:23]C1C=CC(S(Cl)(=O)=O)=CC=1C(O)=O>>[Cl:23][C:14]1[CH:13]=[CH:12][C:11]([S:8](=[O:10])(=[O:9])[NH:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:22][C:15]=1[C:16]([OH:18])=[O:17].[CH:1]1([NH:7][S:8]([C:11]2[CH:22]=[C:15]([C:16]([OH:18])=[O:17])[C:14]([NH2:20])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
5-(N-Cyclohexylsulfamoyl)-isatoic anhydride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NS(=O)(=O)C1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)S(NC1CCCCC1)(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NS(=O)(=O)C1=CC=C(C(C(=O)O)=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |